N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride” is a derivative of tetrazole. It has the molecular formula C2H5N5 . Tetrazoles are a class of compounds that play a significant role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis
Tetrazoles undergo various chemical reactions. For instance, they react with nitriles to give 1H-tetrazoles . They also react with sodium azide and triethyl orthoformate in the presence of a catalyst .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 99.0946 . More detailed physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.Scientific Research Applications
Tautomerism and Decomposition
- Tautomerism and Decomposition Pathways: Research on amino-tetrazoles has explored tautomerization and decomposition mechanisms, potentially relevant to understanding the behavior of N-methyl-1H-1,2,3,4-tetrazol-5-amine hydrochloride under various conditions. These studies contribute to the knowledge of isomer stability and reaction pathways, which could be crucial for applications in material synthesis and stability analysis (Zheng, 2009).
Analytical Techniques for Compound Analysis
- Analytical Techniques in Biological Matrices: Techniques developed for analyzing heterocyclic amines in biological matrices can be applied to similar compounds like this compound. These methods are essential for understanding the bioavailability, metabolism, and potential therapeutic effects of these compounds (Teunissen et al., 2010).
Neuroprotective and Pharmacological Properties
- Neuroprotective and Pharmacological Research: Research on similar nitrogen-containing compounds has identified neuroprotective, antiaddictive, and antidepressant-like activities. This suggests potential research avenues for exploring the pharmacological applications of this compound in treating central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).
Advanced Oxidation Processes for Degradation
- Advanced Oxidation Processes: The degradation of nitrogen-containing compounds through advanced oxidation processes (AOPs) is a critical area of environmental research. Insights from these studies can inform the development of degradation pathways or environmental risk assessments for this compound (Bhat & Gogate, 2021).
Nutritional and Environmental Health
- Impact on Nutritional and Environmental Health: Studies on heterocyclic amines from food sources and their potential carcinogenic effects provide a framework for assessing the health risks of similar compounds. This could include research into the metabolic pathways and toxicological profiles of this compound and its derivatives (Snyderwine, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that the tetrazole ring can act as a bioisostere for the carboxylate group, which allows it to interact with biological targets in a similar manner .
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biochemical reactions .
Pharmacokinetics
The tetrazole ring is known to enhance the bioavailability of pharmaceutical compounds .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Tetrazoles are known to easily react with acidic materials and strong oxidizers . They undergo exothermic reactions with reducing agents .
Molecular Mechanism
It is known that tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of their nitrogen .
Properties
IUPAC Name |
N-methyl-2H-tetrazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5.ClH/c1-3-2-4-6-7-5-2;/h1H3,(H2,3,4,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXIGDRSYATDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNN=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.